Allyldiphenylphosphine oxide
Overview
Description
Synthesis Analysis
The synthesis of allyldiphenylphosphine oxides involves several methodologies, including the additions of lithiated β-hydroxy alkyldiphenylphosphine oxides to aldehydes, leading to various protected dien-1-ols. These syntheses often employ palladium(II)-catalyzed allylic transpositions and utilize the diphenylphosphinoyl group as a migrating functional group, enabling the stereoselective addition to aldehydes and subsequent elimination to yield substituted dienes (Clayden & Warren, 1994); (Davidson & Warren, 1976).
Molecular Structure Analysis
The molecular structure of allyldiphenylphosphine oxide is characterized by its phosphine oxide group attached to an allyl moiety, providing unique electronic and steric properties. These structural attributes are crucial for its reactivity and applications in organic synthesis. The structural details facilitate understanding its reactivity patterns, especially in coordination chemistry and catalysis.
Chemical Reactions and Properties
Allyldiphenylphosphine oxide participates in a variety of chemical reactions, including phosphine-catalyzed domino reactions, offering a stereoselective synthesis of trans-2,3-dihydrobenzofurans (Xie, Huang, & Chen, 2010). It also undergoes Horner–Wittig reactions and allylic rearrangements, leading to the synthesis of complex molecules with controlled stereochemistry. These reactions underscore the compound's utility as a versatile intermediate in organic synthesis.
Physical Properties Analysis
The physical properties of allyldiphenylphosphine oxide, such as solubility, boiling point, and melting point, are influenced by its molecular structure. These properties are critical for its handling and application in chemical reactions. Understanding the physical properties is essential for optimizing reaction conditions and for the compound's storage and manipulation.
Chemical Properties Analysis
The chemical properties of allyldiphenylphosphine oxide are marked by its reactivity towards various chemical reagents. It acts as a potent nucleophile in many reactions, facilitated by the lone pair of electrons on the phosphorus atom. Its ability to engage in nucleophilic addition, substitution, and elimination reactions makes it a valuable reagent in organic synthesis. The compound's reactivity is further evidenced by its role in chemoenzymatic synthesis, allylation of aldehydes, and asymmetric catalysis, demonstrating its broad utility in synthetic organic chemistry (Boyd et al., 2012).
Scientific Research Applications
Organic Synthesis Applications
- Diene Synthesis : ADPPO is utilized in synthesizing substituted dienes. A study by Davidson & Warren (1976) explored its use in organic synthesis, where they found that lithium derivatives of allylphosphinic oxides add stereoselectively to aldehydes, leading to the stereospecific elimination of diphenylphosphinic acid and formation of substituted dienes.
- Stereoselective Synthesis : Ikeda et al. (1987) demonstrated that ADPPO, when converted to its titanium reagent form, condenses with aldehydes to produce alkadienes in a regio- and stereoselective manner, as detailed in their research in "Tetrahedron" (Ikeda et al., 1987).
- Synthesis of Homoallylic Amines : Armstrong et al. (1991) described the synthesis of homoallylic amines using ADPPO. The process involves stereoselective cycloadditions and reductions leading to controlled double bond geometry (Armstrong et al., 1991).
Material Science Applications
- Flame Retardance in Epoxy Acrylate Resin : Kahraman et al. (2004) investigated the use of ADPPO in enhancing the flame-retardant properties of epoxy acrylate resin. They found that the incorporation of ADPPO improves thermal and flame-retardant characteristics of the polymeric films (Kahraman et al., 2004).
- Thiol–Ene Photocured Coatings : A study by Çakmakçi et al. (2011) on thiol–ene based photocured coatings with ADPPO revealed an enhancement in thermal and flame retardant properties of the coatings (Çakmakçi et al., 2011).
- Luminescent Oxygen Sensors : Research by Gaspar et al. (2019) explored the application of ADPPO in the development of luminescent oxygen sensors. They used ADPPO-functionalized siloxane crosslinkers to chemically bond lanthanide-based optical oxygen sensors, achieving stable luminescent properties (Gaspar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[phenyl(prop-2-enyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPAPANRSWMTQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194338 | |
Record name | Allyldiphenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyldiphenylphosphine oxide | |
CAS RN |
4141-48-4 | |
Record name | Allyldiphenylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4141-48-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allyldiphenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyldiphenylphosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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